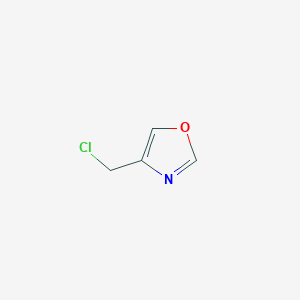
4-(Chloromethyl)oxazole
Vue d'ensemble
Description
4-(Chloromethyl)oxazole is a chemical compound with the molecular formula C4H4ClNO . It is a yellow liquid and has a molecular weight of 117.5347 .
Synthesis Analysis
The synthesis of oxazoles, including 4-(Chloromethyl)oxazole, often involves the Van Leusen Oxazole Synthesis . This method uses tosylmethyl isocyanide (TosMIC), aliphatic halides, and various aldehydes in ionic liquids . Other methods include the use of palladium-catalyzed direct arylation and alkenylation of oxazoles . There is also a growing interest in metal-free synthetic routes due to the drawbacks associated with metal-catalyzed reactions .Molecular Structure Analysis
The molecular structure of 4-(Chloromethyl)oxazole consists of a five-membered heterocyclic ring with one nitrogen atom and one oxygen atom . The chlorine atom is attached to a methyl group that is connected to the oxazole ring .Chemical Reactions Analysis
Oxazoles, including 4-(Chloromethyl)oxazole, undergo various reactions such as electrophilic substitution, disruption of aromatic character at the C4–C5 bond, nucleophilic, hydrolytic cleavage to various functionalized derivatives, singlet oxygen reactions, and Diels–Alder and [2 + 3] cycloaddition processes .Physical And Chemical Properties Analysis
4-(Chloromethyl)oxazole is a yellow liquid with a molecular weight of 117.53 . It should be stored in a freezer to maintain its stability .Applications De Recherche Scientifique
Medicinal Chemistry: Synthesis of Drug Molecules
“4-(Chloromethyl)oxazole” serves as a crucial intermediate in the synthesis of various drug molecules. Its ability to easily undergo nucleophilic substitution makes it a valuable precursor for constructing oxazole rings, which are present in numerous pharmaceuticals . For instance, oxazole derivatives exhibit a broad range of pharmacological properties, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory activities .
Organic Synthesis: Building Blocks for Heterocyclic Compounds
In organic synthesis, “4-(Chloromethyl)oxazole” is used to create diverse heterocyclic compounds. It can react with various nucleophiles to form substituted oxazoles, which are important scaffolds in many natural products and synthetic molecules .
Drug Discovery: Lead Compound Development
The compound is utilized in the early stages of drug discovery as a lead compound for the development of new therapeutic agents. Its structural versatility allows for the creation of a wide array of biologically active molecules, potentially leading to new treatments for diseases .
Green Chemistry: Eco-Friendly Catalysis
“4-(Chloromethyl)oxazole” is also explored in the context of green chemistry, where it’s used in catalytic systems that aim to reduce the environmental impact of chemical synthesis. Its role in developing eco-friendly catalytic methods contributes to more sustainable industrial practices .
Biological Activities: Study of Bioactive Molecules
Researchers study “4-(Chloromethyl)oxazole” for its biological activities. It’s a part of various bioactive molecules that interact with biological systems, providing insights into new drug mechanisms and therapeutic approaches .
Pharmaceutical Applications: Active Pharmaceutical Ingredients (APIs)
Lastly, “4-(Chloromethyl)oxazole” is significant in the pharmaceutical industry for the synthesis of active pharmaceutical ingredients. Its reactivity and stability under various conditions make it an excellent starting material for the production of APIs .
Safety and Hazards
Orientations Futures
There is a growing interest in the development of new synthetic strategies for oxazole compounds, including 4-(Chloromethyl)oxazole . These strategies aim to reduce the production and utilization of toxic chemicals, increase reaction performance, and enhance product yields and purity . The development of these new synthetic methods could lead to the discovery of new oxazole-based medicinal compounds .
Mécanisme D'action
Target of Action
4-(Chloromethyl)oxazole is a heterocyclic compound . . Oxazole derivatives, in general, have been found to interact with various enzymes and receptors via numerous non-covalent interactions .
Mode of Action
Oxazole derivatives are known to interact with their targets through non-covalent interactions . These interactions can lead to changes in the target’s function, potentially altering cellular processes.
Pharmacokinetics
The compound’s molecular weight (11753 g/mol) and its physical form (yellow liquid) suggest that it may have certain bioavailability characteristics .
Result of Action
Given the broad range of biological activities associated with oxazole derivatives, it is likely that the compound’s action could result in a variety of cellular responses .
Action Environment
It is known that the compound should be stored in a freezer, suggesting that temperature could influence its stability .
Propriétés
IUPAC Name |
4-(chloromethyl)-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClNO/c5-1-4-2-7-3-6-4/h2-3H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUCSUGAHPSQTLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CO1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70617063 | |
| Record name | 4-(Chloromethyl)-1,3-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70617063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Chloromethyl)oxazole | |
CAS RN |
767628-89-7 | |
| Record name | 4-(Chloromethyl)-1,3-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70617063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(chloromethyl)-1,3-oxazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the main application of 4-(chloromethyl)oxazole derivatives discussed in the paper?
A1: The paper focuses on the synthesis of new heterocyclic compounds using 4-(chloromethyl)oxazole derivatives as precursors. Specifically, it explores the Delepine reaction, which involves reacting these derivatives with hexamine to ultimately yield primary amines. [] This suggests that 4-(chloromethyl)oxazole derivatives are valuable building blocks for synthesizing a wider range of biologically active compounds.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-Methoxy-2-[(2-methyl-2-propen-1-YL)oxy]benzaldehyde](/img/structure/B1368356.png)

![Methyl pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B1368360.png)




![3,3-Dimethylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B1368371.png)


